molecular formula C9H9BrO2 B595981 2-Bromo-5-ethylbenzoic acid CAS No. 105459-30-1

2-Bromo-5-ethylbenzoic acid

Cat. No.: B595981
CAS No.: 105459-30-1
M. Wt: 229.073
InChI Key: APZKAKQIWDKNNH-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 of the benzene ring are substituted by a bromine atom and an ethyl group, respectively. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethylbenzoic acid typically involves the bromination of 5-ethylbenzoic acid. One common method includes the use of bromine (Br2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out in a solvent like dioxane at a controlled temperature of around 10°C. The reaction proceeds as follows: [ \text{C9H10O2} + \text{Br2} \rightarrow \text{C9H9BrO2} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-), amines, or thiols.

    Oxidation Reactions: The ethyl group in this compound can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 5-ethylbenzoic acid derivatives.

    Oxidation: Formation of 2-bromo-5-ethylbenzaldehyde or this compound.

    Reduction: Formation of 2-bromo-5-ethylbenzyl alcohol.

Scientific Research Applications

2-Bromo-5-ethylbenzoic acid is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can disrupt cellular processes by interfering with protein function and signaling pathways.

Comparison with Similar Compounds

    2-Bromo-4-ethylbenzoic acid: Similar structure but with the ethyl group at the 4-position.

    2-Bromo-3-ethylbenzoic acid: Ethyl group at the 3-position.

    2-Bromo-5-methylbenzoic acid: Methyl group instead of ethyl at the 5-position.

Uniqueness: 2-Bromo-5-ethylbenzoic acid is unique due to the specific positioning of the bromine and ethyl groups, which confer distinct chemical and physical properties. This unique structure influences its reactivity, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-bromo-5-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZKAKQIWDKNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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